molecular formula C7H6BFO2 B063848 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 174671-89-7

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B063848
CAS RN: 174671-89-7
M. Wt: 151.93 g/mol
InChI Key: QNCOVKFUYLBCNG-UHFFFAOYSA-N
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Description

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound with the molecular formula C7H6BFO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol consists of a benzene ring fused with a boron-containing heterocycle . The boron atom is part of a three-membered ring, which also includes an oxygen atom and a carbon atom from the benzene ring .

Safety and Hazards

The safety information for 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

6-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCOVKFUYLBCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474362
Record name 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174671-89-7
Record name 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was made from 18m in the same manner as compound 19b: 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.95 (s, 2H), 7.29 (td, J=9.0, 2.7 Hz, 1H), 7.41-7.46 (m, 2H), 9.29 (s, 1H); ESI-MS m/z 151 (M−H)−; HPLC purity 100%; Anal (C7H6BFO2) C, H.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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